4-Phenoxycinnamic acid 4-Phenoxycinnamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14143323
InChI: InChI=1S/C15H12O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-11H,(H,16,17)
SMILES:
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

4-Phenoxycinnamic acid

CAS No.:

Cat. No.: VC14143323

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

4-Phenoxycinnamic acid -

Specification

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name 3-(4-phenoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C15H12O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-11H,(H,16,17)
Standard InChI Key XWGDODCEQXQAFQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Phenylcinnamic acid, with the IUPAC name (E)-3-(4-phenylphenyl)prop-2-enoic acid, belongs to the class of unsaturated carboxylic acids. Its molecular formula is C15H12O2, and it has a molecular weight of 224.26 g/mol . The compound exists predominantly in the trans (E) isomeric form due to steric and electronic stabilization of the conjugated double bond .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number13026-23-8
SMILES NotationOC(=O)\C=C/C1=CC=C(C=C1)C1=CC=CC=C1
InChI KeyDMJDEZUEYXVYNO-FLIBITNWSA-N
Melting Point224–228°C
SolubilitySlightly soluble in water

The biphenyl moiety at the 4-position of the cinnamic acid backbone contributes to its planar geometry, enhancing π-π stacking interactions in solid-state structures .

Synthesis and Industrial Production

Historical Synthesis Methods

The Perkin reaction, first described in the 19th century, remains a foundational method for cinnamic acid derivatives. For 4-phenylcinnamic acid, modern adaptations involve:

  • Knoevenagel Condensation: Benzaldehyde derivatives react with malonic acid in the presence of a weak base (e.g., pyridine), followed by decarboxylation .

  • Claisen-Schmidt Reaction: A base-catalyzed condensation between 4-phenylbenzaldehyde and acetyl chloride, yielding an acid chloride intermediate that is hydrolyzed to the final product .

Table 2: Comparative Synthesis Routes

MethodReactantsYield (%)Key Advantage
Knoevenagel4-Bromobenzaldehyde, Malonic Acid~65Mild conditions, scalability
Claisen-Schmidt4-Phenylbenzaldehyde, Acetyl Chloride~72High purity
Enzymatic Oxidation*Cinnamaldehyde derivatives<50Eco-friendly

*Note: Enzymatic methods using Trametes versicolor polyphenol oxidase show promise but require optimization .

A patented route (FR2829760A1) describes coupling phenylacetic acid with benzaldehyde derivatives under basic conditions, achieving yields exceeding 70% .

Biological and Industrial Applications

Pharmaceutical and Cosmetic Uses

Derivatives of cinnamic acid exhibit antimicrobial and anti-glycation properties. In cosmetic formulations, α-phenylcinnamic acid derivatives are investigated for anti-aging effects, inhibiting advanced glycation end-products (AGEs) that contribute to skin elasticity loss .

ParameterRecommendation
Storage2–8°C in airtight container
HandlingUse PPE; avoid inhalation
DisposalIncinerate per local regulations

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